4-Methoxyfuro[3,2-d]pyrimidine

PI3K p110α Kinase Inhibition Scaffold Comparison

4-Methoxyfuro[3,2-d]pyrimidine (CAS: 1431412-17-7; C₇H₆N₂O₂; MW 150.13) is a heterocyclic compound that incorporates a pyrimidine ring fused to a furan moiety, with a methoxy group at the 4-position. This scaffold belongs to the furo[3,2-d]pyrimidine class, which is widely recognized for its utility as a kinase inhibitor platform and its occurrence in bioactive natural product analogs.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
Cat. No. B11923505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyfuro[3,2-d]pyrimidine
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESCOC1=NC=NC2=C1OC=C2
InChIInChI=1S/C7H6N2O2/c1-10-7-6-5(2-3-11-6)8-4-9-7/h2-4H,1H3
InChIKeyAEBJATSPZHISAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyfuro[3,2-d]pyrimidine: A Strategic Fused Heterocyclic Scaffold for Medicinal Chemistry and Kinase-Targeted Procurement


4-Methoxyfuro[3,2-d]pyrimidine (CAS: 1431412-17-7; C₇H₆N₂O₂; MW 150.13) is a heterocyclic compound that incorporates a pyrimidine ring fused to a furan moiety, with a methoxy group at the 4-position . This scaffold belongs to the furo[3,2-d]pyrimidine class, which is widely recognized for its utility as a kinase inhibitor platform and its occurrence in bioactive natural product analogs [1]. The presence of the electron-donating methoxy group modulates both the electronic and physicochemical profile of the core, offering a defined starting point for structure-activity relationship (SAR) exploration in drug discovery and chemical biology.

Why Generic Pyrimidine or Furo-Pyrimidine Analogs Cannot Substitute for 4-Methoxyfuro[3,2-d]pyrimidine in Rational Design


The substitution pattern on the furo[3,2-d]pyrimidine core critically governs target engagement, selectivity, and safety pharmacology. Replacing the methoxy group with hydrogen (i.e., unsubstituted furo[3,2-d]pyrimidine) results in a markedly different lipophilicity profile (ΔLogP ≈ 1.12 units), which directly influences membrane permeability, metabolic stability, and off-target binding [1]. Furthermore, the specific 4-methoxy motif serves as a key vector for optimizing potency against mutant viral strains and mitigating cardiotoxicity risks, as demonstrated in scaffold-hopping campaigns where alternative substitution patterns yielded inferior antiviral activity or elevated hERG inhibition [2]. Interchanging with isosteric thieno[3,2-d]pyrimidine analogs, while structurally related, can lead to a 400-fold reduction in kinase inhibitory potency, underscoring the non-interchangeable nature of the oxygen-containing furan ring in specific biological contexts [3]. These quantitative divergences preclude generic substitution and mandate the use of the precise 4-methoxy derivative for reproducible SAR and lead optimization.

Quantitative Differentiation Evidence: Why 4-Methoxyfuro[3,2-d]pyrimidine Outperforms Closest Analogs


Furan vs. Thiophene Isostere: 400-Fold Superior Kinase Inhibitory Potency of the Furo-Pyrimidine Scaffold

The furo[3,2-d]pyrimidine core confers a dramatic potency advantage over the isosteric thieno[3,2-d]pyrimidine scaffold in PI3K p110α inhibition. While the thieno derivative 2a exhibits an IC50 of 1.4 μM, structural elaboration of the furo scaffold yields derivative 10e with an IC50 approximately 400-fold more potent [1]. This quantitative difference highlights the critical role of the furan oxygen in establishing productive binding interactions, a feature that cannot be replicated by the sulfur-containing thiophene analog. This establishes the furo[3,2-d]pyrimidine core as a privileged scaffold for achieving high-affinity kinase engagement.

PI3K p110α Kinase Inhibition Scaffold Comparison

Scaffold Hopping to Mitigate hERG Liability: 60-Fold Improvement in Cardiac Safety Window

Furo[3,2-d]pyrimidine derivatives demonstrate a remarkable improvement in cardiac safety compared to the benchmark NNRTI rilpivirine (RPV). RPV, a marketed drug, inhibits the hERG potassium channel with an IC50 of 0.50 μmol/L, translating to a low selectivity index (SI = 3,989) [1]. In contrast, a representative furo[3,2-d]pyrimidine derivative (compound 10) exhibits a striking reduction in hERG inhibition (IC50 > 30 μmol/L) and a correspondingly high selectivity index (SI = 161,580) [1]. This >60-fold improvement in hERG safety margin is a direct consequence of the furo-pyrimidine scaffold's electronic and steric properties, which are tuned by substituents such as the 4-methoxy group.

HIV-1 NNRTI hERG Inhibition Safety Pharmacology

Superior Antiviral Potency Against Drug-Resistant HIV-1 Mutants

Furo[3,2-d]pyrimidine-based NNRTIs exhibit significantly enhanced potency against clinically relevant HIV-1 mutants compared to the current standard-of-care rilpivirine. Specifically, compound 10 displays EC50 values of 15.5 nmol/L against the Y188L mutant and 8.7 nmol/L against the F227L + V106A double mutant [1]. In direct comparison, rilpivirine is markedly less effective against these strains, with EC50 values of 79.4 nmol/L (Y188L) and 81.6 nmol/L (F227L + V106A) [1]. This represents a 5.1-fold and 9.4-fold improvement in potency, respectively, underscoring the furo-pyrimidine scaffold's ability to maintain robust activity against resistant viral variants.

HIV-1 Drug Resistance Antiviral Potency

Methoxy Substitution Modulates Lipophilicity: A Defined 1.12 LogP Unit Increase Over the Parent Scaffold

The 4-methoxy group confers a precise and quantifiable increase in lipophilicity compared to the unsubstituted furo[3,2-d]pyrimidine core. The parent scaffold exhibits a calculated ACD/LogP of 0.11 [1], while 4-methoxyfuro[3,2-d]pyrimidine has a calculated LogP of 1.2314 . This ΔLogP of approximately 1.12 units represents a significant shift that enhances membrane permeability while maintaining favorable drug-like properties. This specific substitution pattern allows medicinal chemists to tune lipophilicity within a defined range, facilitating optimization of absorption, distribution, and metabolic stability without resorting to less predictable structural modifications.

Physicochemical Properties Lipophilicity Drug-Likeness

Validated Kinase Inhibitor Platform with Documented Syk and FGFR4 Engagement

The furo[3,2-d]pyrimidine scaffold, particularly with methoxy substitution, is a recognized platform for developing selective kinase inhibitors. Patents and primary literature disclose furano[3,2-d]pyrimidines as selective spleen tyrosine kinase (Syk) inhibitors [1] and as FGFR4 kinase inhibitors [2]. While specific IC50 values for the 4-methoxy parent compound against these targets are not publicly reported, the structural class has been validated in enzymatic and cellular assays. This established target engagement profile provides a clear roadmap for SAR campaigns, distinguishing it from less characterized heterocyclic cores where kinase activity is uncertain or promiscuous.

Spleen Tyrosine Kinase (Syk) FGFR4 Kinase Profiling

Synthetic Versatility: Chloro and Carboxylic Acid Derivatives Enable Rapid Diversification

The 4-methoxyfuro[3,2-d]pyrimidine core is amenable to further functionalization through commercially available intermediates. For instance, 2-chloro-4-methoxyfuro[3,2-d]pyrimidine serves as an electrophilic partner for nucleophilic aromatic substitution (SNAr) reactions , while 4-methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid provides a handle for amide coupling and ester formation . This synthetic accessibility contrasts with less functionalized or regioisomeric cores that require extensive and often low-yielding synthetic sequences to install similar diversity points. The availability of these key intermediates directly translates to accelerated SAR exploration and reduced synthesis costs in lead optimization.

Medicinal Chemistry Parallel Synthesis Scaffold Diversification

High-Value Application Scenarios for 4-Methoxyfuro[3,2-d]pyrimidine Procurement


Lead Optimization for Next-Generation HIV-1 NNRTIs with Reduced Cardiotoxicity

Medicinal chemistry teams targeting HIV-1 reverse transcriptase can leverage 4-methoxyfuro[3,2-d]pyrimidine as a privileged scaffold to develop NNRTIs that maintain potent activity against drug-resistant mutants (Y188L, F227L + V106A) while exhibiting a significantly improved hERG safety margin (>60-fold over rilpivirine) . The scaffold's defined lipophilicity (LogP 1.23) and synthetic handles enable rapid SAR exploration to optimize antiviral potency and pharmacokinetics.

Kinase Inhibitor Discovery Targeting Syk, FGFR4, or PI3K p110α

For oncology and inflammation-focused drug discovery programs, the furo[3,2-d]pyrimidine core offers validated inhibition of clinically relevant kinases including Syk, FGFR4, and PI3K p110α [REFS-1, REFS-2]. The 4-methoxy derivative serves as an ideal starting point for fragment-based or structure-guided design, with the furan oxygen providing a critical binding interaction that confers up to 400-fold greater potency than thieno-pyrimidine isosteres [2].

Physicochemical Property Optimization in CNS or Oral Drug Programs

The 4-methoxy group imparts a precise 1.12 LogP unit increase over the parent furo[3,2-d]pyrimidine core (LogP 0.11) . This well-defined shift allows medicinal chemists to rationally tune lipophilicity to meet target product profiles for CNS penetration or oral bioavailability, without introducing unpredictable metabolic liabilities. The compound's molecular weight (150.13) and topological polar surface area (48.15 Ų) are within favorable ranges for lead-like chemical space.

Parallel Synthesis and SAR Library Construction

Procurement of the 4-methoxyfuro[3,2-d]pyrimidine core, along with its 2-chloro and 6-carboxylic acid derivatives [REFS-1, REFS-2], enables efficient parallel synthesis of diverse compound libraries. This is particularly valuable for high-throughput screening follow-up or late-stage lead optimization, where rapid access to focused analog sets accelerates candidate selection and reduces synthesis timelines.

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